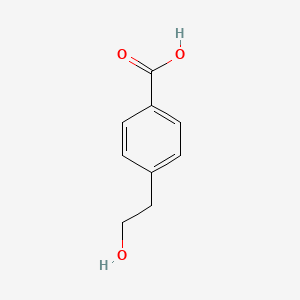

4-(2-Hydroxyethyl)benzoic acid

Overview

Description

4-(2-Hydroxyethyl)benzoic acid (4-HEB) is an important organic compound that belongs to the hydroxybenzoic acid family . It is a white, crystalline solid that exhibits solubility in both water and alcohols .

Molecular Structure Analysis

The molecular formula of 4-(2-Hydroxyethyl)benzoic acid is C9H10O3 . The InChI code is 1S/C9H10O3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2,(H,11,12) .Physical And Chemical Properties Analysis

4-(2-Hydroxyethyl)benzoic acid has a molecular weight of 166.18 . It is a solid at room temperature . The density is 1.3±0.1 g/cm3, and the boiling point is 345.8±25.0 °C at 760 mmHg . It has a flash point of 177.1±19.7 °C .Scientific Research Applications

Intermediate for Value-Added Bioproducts

4-Hydroxybenzoic acid (4-HBA), which is structurally similar to 4-(2-Hydroxyethyl)benzoic acid, has emerged as a promising intermediate for several value-added bioproducts . It has potential biotechnological applications in various industries such as food, cosmetics, pharmacy, and fungicides .

Biosynthesis of Industrially Pertinent Compounds

4-HBA is used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol . These compounds have wide-ranging applications in different industries.

Manufacturing of Liquid Crystal Polymers (LCPs)

4-HBA is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs). These polymers have wider and ever-increasing applications in the thermoplastic industry .

Biosynthesis of Aromatic Amino Acids

The shikimate pathway, which involves 4-HBA, has been intensively studied for the biosynthesis of aromatic amino acids (L-tryptophan, L-phenylalanine, and L-tyrosine), quinones, folates, and secondary metabolites including many commercially valuable compounds .

Pharmacokinetics Research

The pharmacokinetics of benzoic acid, 4- [ [ (2-hydroxyethyl)amino]carbonyl], methyl ester, a compound related to 4-(2-Hydroxyethyl)benzoic acid, has been investigated in rats . This research could potentially lead to new drug development and therapeutic applications.

Hormonal Effects on Cellular Processes

Investigations involving 4-(2-Hydroxyethyl)benzoic acid have shed light on the effects of different hormones on cellular processes, including cell growth and differentiation . Although the precise mechanism of action remains incompletely understood, it is believed to act as an inhibitor of specific enzymes .

Mechanism of Action

Target of Action

The primary target of 4-(2-Hydroxyethyl)benzoic acid is believed to be specific enzymes, such as cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

Although the precise mechanism of action of 4-(2-Hydroxyethyl)benzoic acid remains incompletely understood, it is believed to act as an inhibitor of COX-2 . By inhibiting COX-2, this compound can potentially reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Pharmacokinetics

The pharmacokinetic data of 4-(2-Hydroxyethyl)benzoic acid was analyzed in the two-compartment open model . The main pharmacokinetic parameters were, respectively, 36.474 μg·h/mL, 12.59 μg·h/mL (AUC0→∞), and T1/2α was 0.14 h, 0.359 h; T1/2β was 3.046 h, 5.646 h after intravenous and oral administrations . These parameters provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which impact its bioavailability.

Result of Action

The result of the action of 4-(2-Hydroxyethyl)benzoic acid is the reduction of inflammation and pain due to its inhibitory effect on COX-2 and the subsequent decrease in prostaglandin production .

Safety and Hazards

4-(2-Hydroxyethyl)benzoic acid is associated with several hazards. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and is harmful if inhaled (H332) . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name |

4-(2-hydroxyethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWHCTSQIAULAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333443 | |

| Record name | 4-(2-hydroxyethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

46112-46-3 | |

| Record name | 4-(2-Hydroxyethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46112-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-hydroxyethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Hydroxyethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

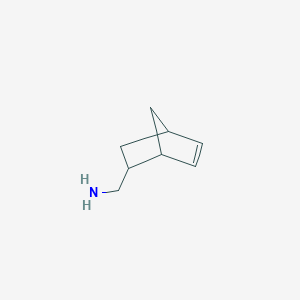

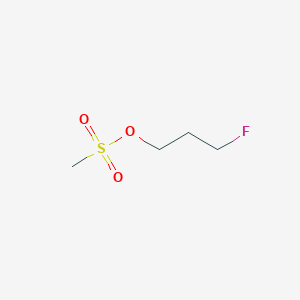

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)